Cas no 1291489-76-3 (3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one)

3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one is a specialized β-lactam derivative with a unique structural framework, combining an azetidin-2-one core with substituted aromatic groups. Its distinct chemical architecture, featuring both amino and fluoro-phenyl functionalities, makes it a valuable intermediate in pharmaceutical research, particularly for the development of novel β-lactam antibiotics or enzyme inhibitors. The presence of the 4-ethyl-phenyl and 3-fluoro-phenyl substituents enhances its potential for targeted biological interactions, while the β-lactam ring offers reactivity for further derivatization. This compound is of interest in medicinal chemistry for its potential role in modulating bacterial resistance or as a scaffold for drug discovery.
3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one structure
1291489-76-3 structure
Product Name:3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one
CAS No:1291489-76-3
MF:C17H17FN2O
MW:284.328087568283
CID:4916145
Update Time:2025-06-07

3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one
    • 3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one
    • Inchi: 1S/C17H17FN2O/c1-2-11-6-8-12(9-7-11)16-15(19)17(21)20(16)14-5-3-4-13(18)10-14/h3-10,15-16H,2,19H2,1H3
    • InChI Key: DGVDVBRSIKTQSD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)N1C(C(C1C1C=CC(CC)=CC=1)N)=O

Computed Properties

  • Exact Mass: 284.13249133 g/mol
  • Monoisotopic Mass: 284.13249133 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 46.3
  • Molecular Weight: 284.33

3-Amino-4-(4-ethyl-phenyl)-1-(3-fluoro-phenyl)-azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM292145-1g
3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one
1291489-76-3 95+%
1g
$505 2021-06-09
Chemenu
CM292145-1g
3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one
1291489-76-3 95%+
1g
$696 2024-08-02
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